

An In-depth Technical Guide to the Physical Properties of Zinc Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-OctylZinc bromide

Cat. No.: B14894818

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of zinc bromide ($ZnBr_2$). The information herein is intended to serve as a critical resource for professionals in research and development who utilize zinc bromide in chemical synthesis, as a catalyst, or in the formulation of pharmaceutical products. This document details quantitative physical data, outlines relevant experimental protocols for property determination, and provides visualizations of key chemical processes and relationships.

Core Physical and Chemical Properties

Zinc bromide is an inorganic salt that is highly valued in various scientific fields for its properties as a Lewis acid, its high density in solution, and its solubility characteristics.^{[1][2]} It is a hygroscopic compound, meaning it readily absorbs moisture from the atmosphere to form a dihydrate, $ZnBr_2 \cdot 2H_2O$.^[1] This property necessitates careful handling and storage to maintain the integrity of the anhydrous form.

Quantitative Data Summary

The fundamental physical properties of anhydrous zinc bromide are summarized in the table below for quick reference and comparison.

Property	Value	Units	Conditions
Identifiers			
IUPAC Name	Zinc bromide	-	-
Other Names	Zinc(II) bromide, Zinc dibromide	-	-
CAS Number	7699-45-8	-	-
Chemical Formula	ZnBr ₂	-	-
Molecular Properties			
Molar Mass	225.198	g/mol	-
Thermodynamic Properties			
Melting Point	394	°C (667 K)	[3]
Boiling Point	697	°C (970 K)	[3]
Physical Properties			
Appearance	White, crystalline, hygroscopic powder	-	Standard Temperature and Pressure (STP)
Odor	Odorless	-	[3]
Taste	Sharp metallic taste	-	[3]
Density (Anhydrous)	4.20	g/cm ³	20 °C
Density (Anhydrous)	4.22	g/cm ³	25 °C
Density (Dihydrate)	2.83	g/cm ³	-
Refractive Index	1.5452	nD	18 °C
Solubility			
in Water	388	g/100 mL	0 °C
in Water	447	g/100 mL	20 °C

in Water	675	g/100 mL	100 °C
in Other Solvents	Very soluble in alcohol, ether, acetone, tetrahydrofuran	-	[1]
Solution Properties			
pH of Aqueous Solution	~4 (Acidic)	-	Saturated Solution

Experimental Protocols

The following sections detail generalized laboratory protocols for determining key physical properties of a hygroscopic inorganic salt such as zinc bromide. All procedures involving anhydrous zinc bromide should be conducted in a controlled, low-humidity environment (e.g., a glove box or using a dry nitrogen atmosphere) to prevent moisture absorption.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a standard melting point apparatus.

- **Sample Preparation:** Finely grind a small amount of anhydrous zinc bromide powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
- **Apparatus Setup:** Place the packed capillary tube into the heating block of a melting point apparatus.[5]
- **Approximate Determination:** If the melting point is unknown, perform a rapid heating (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.[6]
- **Accurate Determination:** Using a fresh sample, heat the block rapidly to about 20 °C below the approximate melting point.[4] Then, decrease the heating rate to 1-2 °C per minute.[6]

- Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Density Determination (Gas Pycnometry)

Gas pycnometry is a non-destructive method ideal for determining the skeletal density of a solid powder like zinc bromide.

- Sample Preparation: Accurately weigh a sample of dry zinc bromide powder and record the mass.
- Apparatus Setup: Place the weighed sample into the sample chamber of the gas pycnometer. Seal the chamber.
- Analysis: The instrument purges the chamber with a dry inert gas (typically helium) to remove air and moisture. It then pressurizes a reference chamber to a known pressure and expands the gas into the sample chamber.
- Calculation: By measuring the pressure equilibration, the instrument calculates the volume of the solid sample, excluding pore volume.^[7] The density is then calculated as the ratio of the sample's mass to its measured volume.

Determination of Aqueous Solubility Curve

This protocol outlines a method to determine the solubility of zinc bromide in water at various temperatures.

- Sample Preparation: Accurately weigh a specific mass of anhydrous zinc bromide (e.g., 40 g) into a large test tube.
- Solvent Addition: Add a precise volume of deionized water (e.g., 10 mL) to the test tube.^[8]
- Dissolution: Heat the test tube in a water bath, stirring the solution continuously with a thermometer until all the salt has completely dissolved.^[9]
- Crystallization Point: Remove the test tube from the water bath and allow it to cool while stirring. Record the exact temperature at which the first crystals appear. This is the saturation

temperature for that specific concentration.[8][10]

- Data Collection: Add another precise volume of deionized water (e.g., 2 mL) to the same test tube, and repeat steps 3 and 4 to find the new, lower saturation temperature. Repeat this process for several additions of water.
- Data Analysis: For each trial, calculate the concentration in grams of solute per 100 g of water. Plot these concentrations (y-axis) against the corresponding saturation temperatures (x-axis) to generate the solubility curve.[11]

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to zinc bromide.

Synthesis and Handling Workflow

This diagram outlines the common laboratory synthesis routes for zinc bromide and the necessary handling procedures due to its hygroscopic nature.

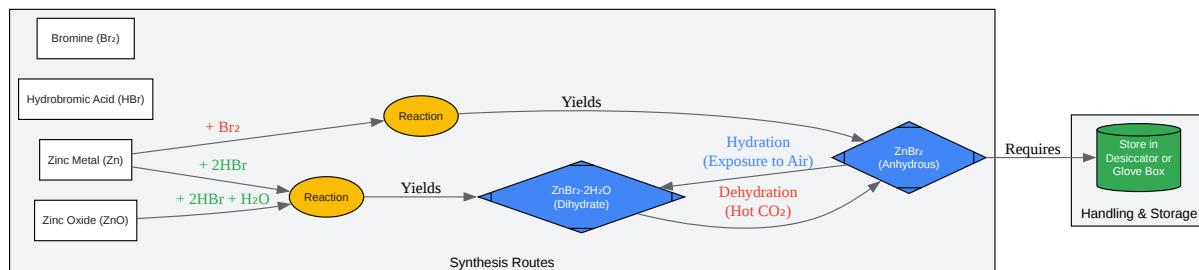


Figure 1: General Workflow for Zinc Bromide Synthesis and Handling

[Click to download full resolution via product page](#)

Figure 1: General Workflow for Zinc Bromide Synthesis and Handling

Role as a Lewis Acid Catalyst

Zinc bromide is a moderately strong Lewis acid, capable of accepting an electron pair.^[12] This allows it to catalyze a variety of organic reactions, such as the opening of epoxide rings or the formation of carbon-carbon bonds.^{[13][14]} The diagram below illustrates its general catalytic mechanism with a carbonyl-containing substrate.

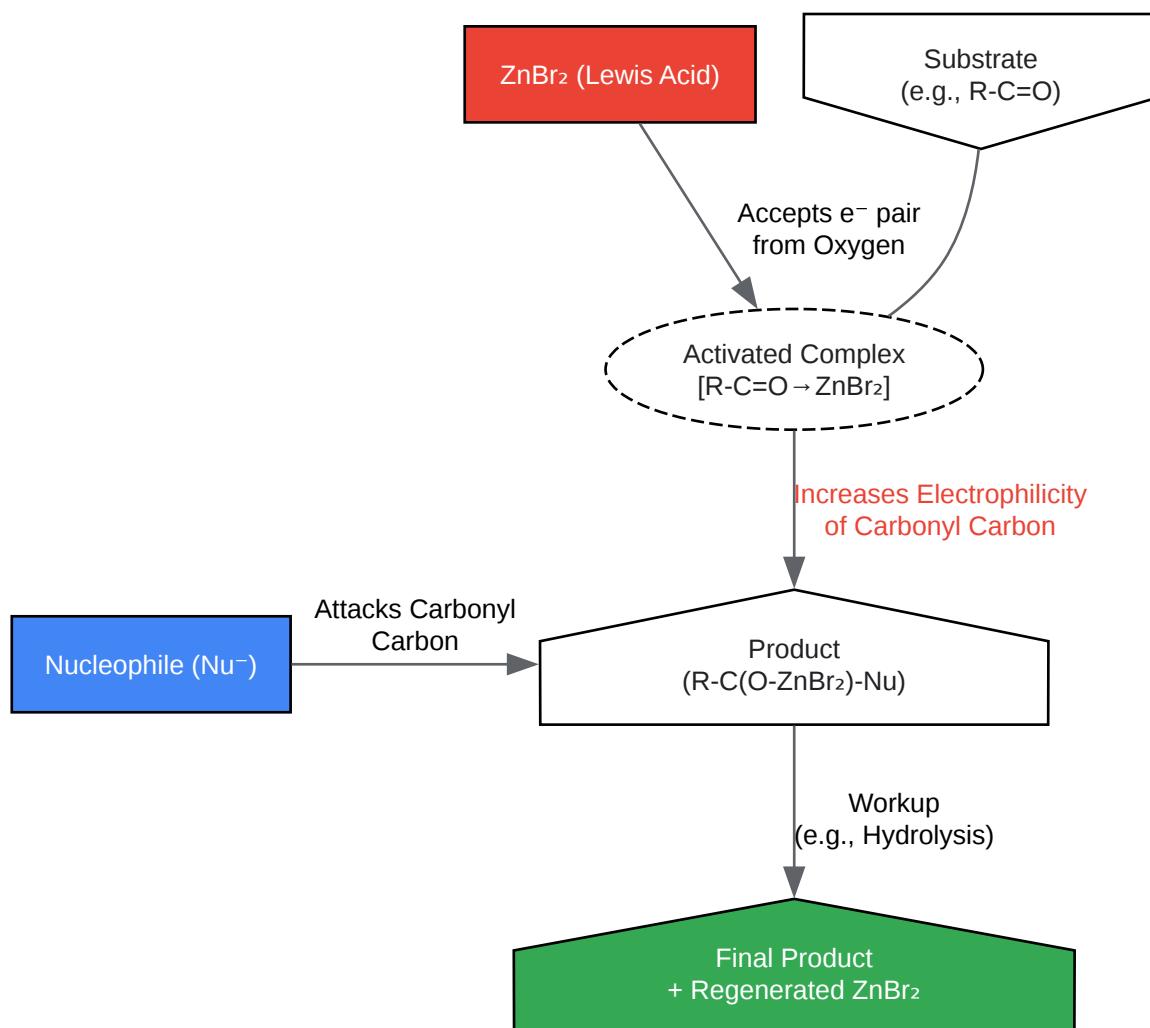


Figure 2: Lewis Acid Catalysis by Zinc Bromide

[Click to download full resolution via product page](#)

Figure 2: Lewis Acid Catalysis by Zinc Bromide

Simplified Zinc Toxicity Pathway

While not a signaling molecule, high concentrations of zinc can be toxic. Toxicity generally results from the disruption of cellular homeostasis due to excess zinc ions. This diagram shows the primary routes of exposure and the resulting systemic effects.[15][16]

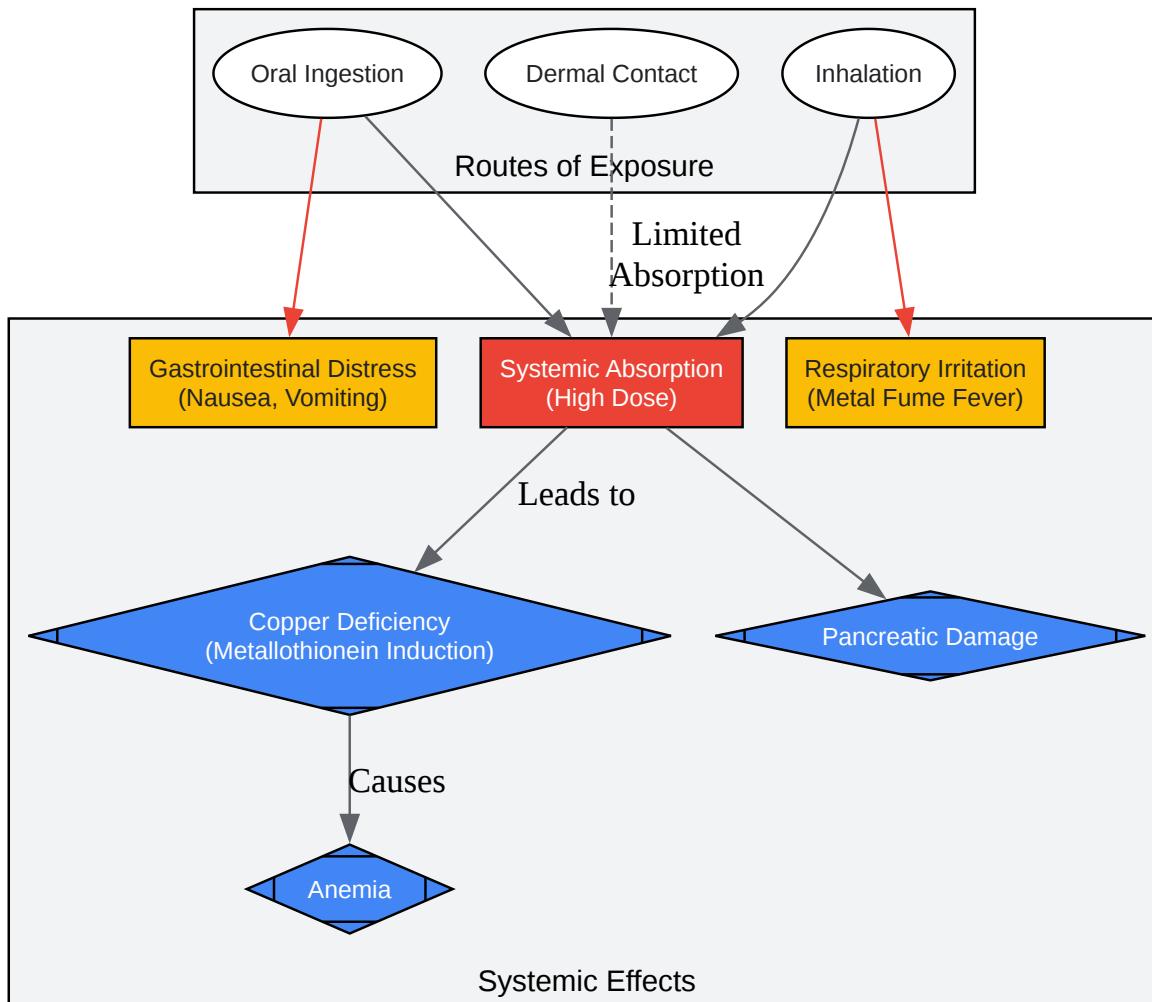


Figure 3: Simplified Pathway of Zinc Toxicity

[Click to download full resolution via product page](#)

Figure 3: Simplified Pathway of Zinc Toxicity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zinc bromide - Wikipedia [en.wikipedia.org]
- 2. Zinc Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 3. Zinc bromide | Br₂Zn | CID 10421208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 8. vln.vic.edu.au [vln.vic.edu.au]
- 9. fountainheadpress.com [fountainheadpress.com]
- 10. Untitled [faculty.uml.edu]
- 11. laguardia.edu [laguardia.edu]
- 12. Zinc Bromide [commonorganicchemistry.com]
- 13. catalytic-application-of-zinc-ii-bromide-znbr-2-in-organic-synthesis - Ask this paper | Bohrium [bohrium.com]
- 14. EP1053974A1 - Reactions using lewis acids - Google Patents [patents.google.com]
- 15. Zinc Essentiality, Toxicity, and Its Bacterial Bioremediation: A Comprehensive Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Zinc Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of Zinc Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14894818#physical-properties-of-zinc-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com